molecular formula C13H13NO2S B074311 4-Benzylbenzenesulfonamide CAS No. 1145-60-4

4-Benzylbenzenesulfonamide

Cat. No.: B074311
CAS No.: 1145-60-4
M. Wt: 247.31 g/mol
InChI Key: XIXRYMWTIKMPJU-UHFFFAOYSA-N
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Description

4-Benzylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzyl group attached to the benzene ring of the sulfonamide

Mechanism of Action

Target of Action

The primary target of 4-Benzylbenzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Overexpression of CA IX has been detected in many solid tumors .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway . Tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH due to changes in gene expression causing uncontrolled cell proliferation and consequently tumor hypoxia .

Pharmacokinetics

Sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of CA IX by this compound has been shown to have significant anti-proliferative activity against certain cancer cell lines . For instance, certain derivatives of this compound showed significant inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with a high selectivity against breast cancer cell lines .

Biochemical Analysis

Biochemical Properties

4-Benzylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit carbonic anhydrase IX, a key enzyme involved in many solid tumors .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been shown to have significant inhibitory effects against cancer cell lines, potentially due to its interaction with carbonic anhydrase IX . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, its inhibition of carbonic anhydrase IX is likely due to a direct binding interaction . This interaction can lead to changes in gene expression, potentially influencing the progression of diseases like cancer .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that certain sulfonamides can have threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interactions with enzymes like carbonic anhydrase IX These interactions could potentially affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzenesulfonamide with beta-benzyl-9-borabicyclo[3.3.1]nonane (beta-benzyl-9-BBN) under specific conditions . Another method involves the use of palladium diacetate and dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane as catalysts in a Suzuki-Miyaura reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-Benzylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Benzylbenzenesulfonamide is unique due to its specific structure, which allows it to interact with certain enzymes and molecular targets in ways that similar compounds cannot. Its benzyl group provides distinct steric and electronic effects, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-benzylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXRYMWTIKMPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482770
Record name 4-BENZYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-60-4
Record name 4-BENZYLBENZENESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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